4-(2-carboxyethyl)benzoic Acid

Description

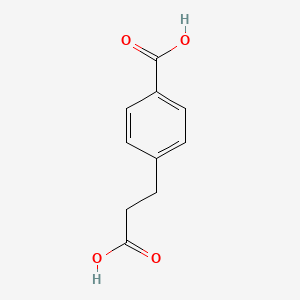

Structure

3D Structure

Properties

IUPAC Name |

4-(2-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPCOYVUYYFWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357540 | |

| Record name | 3-(4-Carboxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38628-51-2 | |

| Record name | 3-(4-Carboxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Carboxyphenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-carboxyethyl)benzoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(2-carboxyethyl)benzoic acid

Introduction

This compound is a dicarboxylic acid of significant interest in organic synthesis and materials science. Its rigid aromatic core combined with a flexible aliphatic carboxylic acid side chain makes it a valuable building block for the synthesis of polymers, liquid crystals, and pharmaceutical intermediates. This guide provides a detailed, research-grade protocol for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for its successful preparation and characterization in a laboratory setting.

The presented synthesis is a two-step process commencing with the Friedel-Crafts acylation of toluene with succinic anhydride to form 3-(4-methylbenzoyl)propanoic acid, followed by the oxidation of the methyl group to a carboxylic acid. This route is chosen for its reliability, use of readily available starting materials, and the illustrative nature of the chemical transformations involved.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by anhydrous aluminum chloride, to yield 3-(4-methylbenzoyl)propanoic acid. The second step is the oxidation of the methyl group of the intermediate product to a carboxylic acid using potassium permanganate.

Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

Principle and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this step, anhydrous aluminum chloride, a Lewis acid, activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the anhydride, making one of the carbonyl carbons highly electrophilic. The electron-rich toluene ring then attacks this electrophilic center, leading to the formation of a sigma complex (arenium ion). The aromaticity of the ring is restored by the loss of a proton, and subsequent hydrolysis of the aluminum complex yields the keto-acid product, 3-(4-methylbenzoyl)propanoic acid. The para-substitution is favored due to the ortho, para-directing effect of the methyl group on the toluene ring and steric hindrance at the ortho position.

Experimental Protocol

Materials and Reagents:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of succinic anhydride (0.1 mol) in nitrobenzene (100 mL) at 0-5 °C, add anhydrous aluminum chloride (0.22 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

-

To this mixture, add toluene (0.1 mol) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a 10% sodium carbonate solution (2 x 50 mL).

-

Acidify the combined sodium carbonate extracts with concentrated hydrochloric acid until the pH is approximately 2.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(4-methylbenzoyl)propanoic acid.

Data Summary for Step 1

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Molar Ratio |

| Toluene | 92.14 | 0.1 | 10.7 mL | 1 |

| Succinic anhydride | 100.07 | 0.1 | 10.0 g | 1 |

| Anhydrous AlCl₃ | 133.34 | 0.22 | 29.3 g | 2.2 |

| Nitrobenzene | 123.11 | - | 100 mL | Solvent |

Expected Yield: ~70-80% Appearance: White to off-white solid Melting Point: 127-129 °C

Reaction Scheme for Step 1

Caption: Friedel-Crafts acylation of toluene with succinic anhydride.

Step 2: Oxidation of 3-(4-methylbenzoyl)propanoic acid

Principle and Mechanism

The second step involves the oxidation of the methyl group of 3-(4-methylbenzoyl)propanoic acid to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent that can effectively oxidize alkyl side chains on an aromatic ring to carboxylic acids. The reaction proceeds through a series of oxidative steps, likely involving a benzylic radical intermediate. The manganese is reduced from the +7 oxidation state in permanganate to manganese dioxide (MnO₂), a brown precipitate. The reaction is typically carried out in a basic aqueous solution. Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate salt to yield the final product, this compound.

Experimental Protocol

Materials and Reagents:

-

3-(4-methylbenzoyl)propanoic acid

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve 3-(4-methylbenzoyl)propanoic acid (0.05 mol) in a 5% aqueous solution of sodium hydroxide (100 mL).

-

Heat the solution to 80-90 °C and add a solution of potassium permanganate (0.15 mol) in water (200 mL) dropwise over 2 hours.

-

After the addition is complete, continue heating and stirring for an additional 4 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the brown manganese dioxide precipitate.

-

To the filtrate, add a saturated solution of sodium bisulfite until the solution is colorless to destroy any excess permanganate.

-

Acidify the clear solution with concentrated hydrochloric acid until the pH is approximately 2.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a mixture of ethanol and water to afford pure this compound.

Data Summary for Step 2

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass | Molar Ratio |

| 3-(4-methylbenzoyl)propanoic acid | 192.21 | 0.05 | 9.6 g | 1 |

| Potassium permanganate | 158.03 | 0.15 | 23.7 g | 3 |

| Sodium hydroxide | 40.00 | - | - | Base |

Expected Yield: ~60-70% Appearance: White crystalline solid Melting Point: 203-205 °C

Reaction Scheme for Step 2

Caption: Oxidation of the intermediate to the final product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: A sharp melting point in the expected range (203-205 °C) is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch for the carboxylic acid groups around 2500-3300 cm⁻¹, and strong C=O stretches for the carboxylic acid and ketone groups around 1700 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed structural information. Expected signals include:

-

Aromatic protons in the region of 7.2-8.1 ppm.

-

Methylene protons of the ethyl chain as two triplets around 2.6-3.2 ppm.

-

Carboxylic acid protons as broad singlets above 10 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show signals for the two carboxylic acid carbons, the aromatic carbons, and the two methylene carbons.

Safety and Handling

-

Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Use only in a well-ventilated fume hood and with appropriate PPE.

-

Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

-

Concentrated Acids and Bases: Corrosive. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Small Scale Approach, 3rd ed.; Cengage Learning: Boston, MA, 2011.

A Deep Dive into the Spectroscopic Characterization of 4-(2-Carboxyethyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Carboxyethyl)benzoic acid, also known as 3-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid featuring both an aliphatic and an aromatic carboxylic acid moiety. This unique structure makes it a valuable building block in the synthesis of polymers, liquid crystals, and pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its application in these fields, and spectroscopic techniques provide the necessary tools for this characterization. This guide offers a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, providing insights into the structural features of the molecule and establishing a reliable analytical workflow for its identification and quality control.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is presented below.[1] The molecule's key features include a para-substituted benzene ring, a propanoic acid side chain, and two carboxylic acid functional groups. Each of these components will give rise to characteristic signals in the various spectra discussed.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the ethyl chain, and the acidic protons of the two carboxyl groups.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 2H | -COOH (aromatic and aliphatic) |

| ~8.0 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.4 | Doublet | 2H | Aromatic (ortho to -CH₂CH₂COOH) |

| ~3.0 | Triplet | 2H | -CH₂- (adjacent to the aromatic ring) |

| ~2.7 | Triplet | 2H | -CH₂- (adjacent to the aliphatic -COOH) |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Protons (~12.0 - 13.0 ppm): The protons of the two carboxylic acid groups are highly deshielded and appear as a broad singlet far downfield. The broadness of the signal is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

-

Aromatic Protons (~7.4 - 8.0 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded and appear at a higher chemical shift (~8.0 ppm) compared to the protons ortho to the less electron-withdrawing ethyl-carboxylic acid group (~7.4 ppm).

-

Aliphatic Protons (~2.7 - 3.0 ppm): The two methylene (-CH₂-) groups of the ethyl chain appear as two triplets. The triplet at ~3.0 ppm is assigned to the methylene group adjacent to the aromatic ring, which experiences a slight deshielding effect. The triplet at ~2.7 ppm corresponds to the methylene group adjacent to the aliphatic carboxylic acid group. The triplet splitting pattern arises from the coupling with the neighboring methylene protons (n+1 rule, where n=2).

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the chemical shifts of the acidic protons can be solvent-dependent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | -COOH (aliphatic) |

| ~167 | -COOH (aromatic) |

| ~145 | Aromatic C (quaternary, attached to -CH₂CH₂COOH) |

| ~133 | Aromatic C (quaternary, attached to -COOH) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~129 | Aromatic CH (ortho to -CH₂CH₂COOH) |

| ~35 | -CH₂- (adjacent to the aromatic ring) |

| ~30 | -CH₂- (adjacent to the aliphatic -COOH) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (~167 - 174 ppm): The two carboxylic acid carbonyl carbons are the most deshielded carbons in the molecule and appear at the downfield end of the spectrum. The aliphatic carboxyl carbon is typically found at a slightly higher chemical shift compared to the aromatic carboxyl carbon due to the electronic effects of the benzene ring.

-

Aromatic Carbons (~129 - 145 ppm): The six carbons of the benzene ring will give rise to four signals due to the molecule's symmetry. The two quaternary carbons, attached to the substituents, will have distinct chemical shifts. The carbon attached to the electron-withdrawing carboxylic acid group will be more deshielded than the carbon attached to the ethyl-carboxylic acid group. The two sets of equivalent aromatic CH carbons will also have distinct chemical shifts.

-

Aliphatic Carbons (~30 - 35 ppm): The two methylene carbons of the ethyl chain will appear in the upfield region of the spectrum. The carbon atom closer to the aromatic ring will be slightly more deshielded than the one adjacent to the aliphatic carboxyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the carboxylic acid groups and the aromatic ring.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-2500 | Broad, Strong | O-H | Stretching (in carboxylic acid dimer) |

| 3080-3030 | Medium | C-H (aromatic) | Stretching |

| 2980-2850 | Medium | C-H (aliphatic) | Stretching |

| 1710-1680 | Strong, Sharp | C=O | Stretching (in carboxylic acid) |

| 1610, 1580, 1500 | Medium to Weak | C=C (aromatic) | Stretching |

| 1420-1395 | Medium | O-H | Bending |

| 1300-1200 | Strong | C-O | Stretching |

| 920 | Broad, Medium | O-H | Out-of-plane bending (dimer) |

Interpretation of the IR Spectrum

-

O-H Stretching (3300-2500 cm⁻¹): The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band due to the O-H stretching of the hydrogen-bonded dimer.[2] This broadness is a hallmark of carboxylic acids.[3][4][5]

-

C=O Stretching (1710-1680 cm⁻¹): A strong and sharp absorption band in this region confirms the presence of the carbonyl group of the carboxylic acids. The conjugation of the aromatic carboxylic acid with the benzene ring may result in a slightly lower stretching frequency compared to the aliphatic carboxylic acid, potentially leading to a broadened or split peak.

-

Aromatic C-H and C=C Stretching: The absorptions for aromatic C-H stretching appear just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring are observed in the 1610-1500 cm⁻¹ region.

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the ethyl chain are observed in the 2980-2850 cm⁻¹ region.

-

C-O Stretching and O-H Bending: A strong C-O stretching band is expected between 1300-1200 cm⁻¹, and O-H bending vibrations can be observed around 1420-1395 cm⁻¹ and as a broad band around 920 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and then subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 194. The fragmentation will likely involve the loss of neutral molecules and radicals from both the aliphatic chain and the aromatic ring.

-

Molecular Ion Peak ([M]⁺˙, m/z 194): This peak corresponds to the intact molecule with one electron removed.

-

Loss of H₂O (m/z 176): A common fragmentation pathway for carboxylic acids is the loss of a water molecule.

-

Loss of COOH (m/z 149): Cleavage of the C-C bond adjacent to the aromatic ring can lead to the loss of the entire propanoic acid side chain, resulting in a fragment corresponding to the carboxyphenyl cation.

-

Loss of the ethyl-carboxy group (m/z 121): Fragmentation can also occur with the loss of the -CH₂CH₂COOH group, leading to a fragment corresponding to the benzoic acid cation.

-

Benzylic Cleavage (m/z 149): Cleavage of the bond between the two methylene groups can result in a stable benzylic cation.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. Each technique offers complementary information, allowing for the confident identification and purity assessment of this important chemical building block. The protocols and interpretations provided in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring the integrity and reliability of their scientific endeavors.

References

-

PubChem. 3-(4-Carboxyphenyl)propionic Acid. National Center for Biotechnology Information. [Link][1]

-

Chemistry LibreTexts. IR Spectroscopy of Carboxylic Acids. [Link][2][6]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link][3]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link][4]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link][8]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of propanoic acid. [Link][9]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link][10]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link][11]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link][5]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][12]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link][13]

Sources

- 1. 3-(4-Carboxyphenyl)propionic Acid | C10H10O4 | CID 854054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-(4-carboxyphenyl)propionic acid [stenutz.eu]

- 8. hmdb.ca [hmdb.ca]

- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

4-(2-carboxyethyl)benzoic acid solubility in different solvents

An In-Depth Technical Guide to the Solubility of 4-(2-carboxyethyl)benzoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound, also known as 3-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid featuring a benzoic acid moiety connected to a propanoic acid via an ethyl bridge. Its structure presents two distinct acidic functional groups, which play a crucial role in determining its physicochemical properties, including solubility. Understanding the solubility of this compound is paramount for a range of applications, from designing synthetic routes and purification strategies to developing formulations for drug delivery systems.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| Melting Point | 289-293 °C | |

| Predicted pKa₁ | ~4.1 | (Predicted) |

| Predicted pKa₂ | ~4.8 | (Predicted) |

Note: The pKa values are predicted using computational tools and should be considered as estimates. Experimental verification is recommended.

The two predicted pKa values correspond to the two carboxylic acid groups. The benzoic acid proton is expected to be more acidic (lower pKa) due to the electron-withdrawing nature of the aromatic ring, while the propanoic acid proton is slightly less acidic. These pKa values are critical for understanding the pH-dependent solubility of the compound.

Caption: Chemical structure of this compound.

Solubility Profile in Different Solvents

The solubility of a compound is governed by the principle of "like dissolves like," meaning that substances with similar polarities are more likely to be soluble in one another. As a dicarboxylic acid, this compound possesses both polar (carboxylic acid groups) and nonpolar (aromatic ring and ethyl chain) characteristics.

Aqueous Solubility and the Effect of pH

In aqueous media, the solubility of this compound is highly dependent on the pH of the solution.

-

At low pH (pH < pKa₁): Both carboxylic acid groups will be protonated (in their neutral form). The molecule will be less polar, and its solubility in water is expected to be low.

-

At intermediate pH (pKa₁ < pH < pKa₂): The more acidic proton (on the benzoic acid) will be deprotonated, forming a monoanion. This increase in charge will lead to a significant increase in aqueous solubility.

-

At high pH (pH > pKa₂): Both carboxylic acid groups will be deprotonated, forming a dianion. The molecule will be highly polar and is expected to have its maximum aqueous solubility.[1]

Caption: Ionization states of this compound at different pH values.

Solubility in Organic Solvents

The solubility in organic solvents will depend on the solvent's polarity and its ability to form hydrogen bonds.

Table 2: Estimated Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 2) | Polar Protic | Low | The molecule is in its neutral, less polar form. |

| Water (pH 7) | Polar Protic | Medium to High | The molecule exists as a mono- and dianion, increasing polarity and hydrogen bonding with water. |

| Methanol | Polar Protic | Medium | Methanol can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid groups. |

| Ethanol | Polar Protic | Medium | Similar to methanol, but the slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid groups. |

| Acetone | Polar Aprotic | Low to Medium | Acetone is a hydrogen bond acceptor but less polar than DMSO, leading to moderate solubility. |

| Hexane | Nonpolar | Insoluble | The high polarity of the dicarboxylic acid makes it immiscible with nonpolar solvents like hexane. |

Disclaimer: The solubility predictions in this table are qualitative estimates based on chemical principles. Experimental determination is necessary for quantitative values.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2] The following protocol is a detailed, step-by-step guide based on best practices and guidelines from the United States Pharmacopeia (USP).[3]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water at various pH, methanol, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Protocol

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. A general rule of thumb is to add at least twice the estimated amount needed for saturation. b. Accurately dispense a known volume of the desired solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). b. Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[1] c. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations are consistent over time.

-

Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant is then carefully collected.

-

Sample Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility experiment. b. Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the analytical instrument. c. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV). d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination method.

Data Interpretation and Reporting

When reporting solubility data, it is essential to include all relevant experimental parameters to ensure reproducibility and allow for accurate interpretation. This includes the temperature, pH of the aqueous medium, equilibration time, and the analytical method used for quantification.[4]

Conclusion

References

-

Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

-

Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Chemical-Suppliers.com. This compound. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Retrieved from [Link]

-

BioAssay Systems. Shake Flask Method. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture of 4-(2-carboxyethyl)benzoic Acid: A Technical Guide to its Crystal Structure

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-(2-carboxyethyl)benzoic acid, a molecule of interest in materials science and drug development. In the absence of a publicly available experimentally determined crystal structure, this document pioneers a predictive approach, leveraging computational chemistry to elucidate its solid-state conformation and packing. The predicted structure is critically evaluated through comparison with crystallographically characterized analogs, offering profound insights into its intramolecular geometry and the supramolecular architecture governed by hydrogen bonding. Furthermore, this guide furnishes detailed, field-proven methodologies for the synthesis, crystallization, and experimental X-ray crystallographic analysis of this compound, serving as a vital resource for researchers engaged in its study.

Introduction: The Significance of Crystal Structure in Molecular Design

This compound, also known as 3-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid featuring a rigid benzoic acid moiety connected to a flexible carboxyethyl group.[1][2] Its chemical structure, with two carboxylic acid groups capable of forming robust hydrogen bonds, suggests a propensity for forming well-defined supramolecular assemblies. The precise arrangement of molecules in the solid state, or the crystal structure, dictates crucial physicochemical properties such as solubility, melting point, stability, and bioavailability.[2] Therefore, a thorough understanding of the crystal structure of this compound is paramount for its application in fields such as crystal engineering, and the design of novel pharmaceutical co-crystals.

This guide addresses the current informational gap regarding the experimentally determined crystal structure of this compound. We present a computationally predicted model of its crystal structure, offering a detailed analysis of its molecular conformation and intermolecular interactions. This predictive analysis is contextualized by comparing it with the known crystal structures of analogous compounds, thereby providing a robust and scientifically grounded framework for understanding its solid-state behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a fundamental understanding of the molecule's behavior and are critical for designing crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Melting Point | 289-293 °C | [2] |

| CAS Number | 38628-51-2 | [1][2] |

Synthesis and Crystallization: A Practical Protocol

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the oxidation of a suitable precursor, such as 4-(2-hydroxyethyl)benzoic acid. The purification of the final product is critical for obtaining high-quality crystals suitable for X-ray diffraction.

Synthesis Protocol

A generalized synthesis protocol is outlined below. The specific reagents and conditions may be optimized based on laboratory capabilities and desired yield.

-

Reaction Setup: A solution of the starting material in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: An oxidizing agent is added portion-wise to the solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system to yield pure this compound.

Crystallization Protocol for Single-Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a crucial step. Slow evaporation is a reliable method for obtaining high-quality crystals of carboxylic acids.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once well-formed single crystals appear, they are carefully harvested from the solution.

Computational Prediction of the Crystal Structure

In the absence of experimental data, computational methods provide a powerful tool for predicting the crystal structure of organic molecules. The following workflow outlines the process used to generate a plausible crystal structure for this compound.

Caption: Workflow for the computational prediction of the crystal structure.

Predicted Intramolecular Geometry

The optimized molecular geometry of this compound reveals a nearly planar benzoic acid ring. The ethyl chain, however, introduces conformational flexibility. The dihedral angle between the plane of the benzoic acid and the plane of the terminal carboxylic acid group is predicted to be non-zero, a common feature in similar structures that minimizes steric hindrance.

Predicted Intermolecular Interactions and Crystal Packing

The predicted crystal structure is dominated by a robust network of intermolecular hydrogen bonds. The carboxylic acid groups are anticipated to form classic centrosymmetric dimers, a highly prevalent and stable motif in the crystal structures of carboxylic acids. These dimers are then further interconnected, forming extended chains or sheets. The packing of these supramolecular assemblies is likely driven by weaker C-H···O interactions and van der Waals forces.

Caption: Predicted hydrogen bonding network in the crystal structure.

Comparative Analysis with Known Crystal Structures

To validate the predicted structure and gain further insight, we compare it with the experimentally determined crystal structures of analogous molecules.

4-(2-Benzoylethyl)benzoic acid

The crystal structure of 4-(2-benzoylethyl)benzoic acid reveals a conformation where each functional group is nearly coplanar with its adjacent ring.[3] The two aromatic rings are twisted with respect to each other.[3] Crucially, this molecule also forms centrosymmetric hydrogen-bonded carboxyl dimers.[3] This observation strongly supports the prediction that this compound will exhibit a similar hydrogen bonding motif.

4-[(2-Carboxyethyl)amino]benzoic acid monohydrate

In the crystal structure of 4-[(2-carboxyethyl)amino]benzoic acid monohydrate, the organic molecules are linked by pairs of O—H⋯O hydrogen bonds involving both carboxyl groups, forming zigzag chains.[4] The presence of an amino group and a water molecule introduces additional hydrogen bonding interactions, leading to a more complex network.[4] However, the fundamental role of the carboxylic acid groups in directing the supramolecular assembly is evident.

Experimental Protocol for Crystal Structure Determination

For researchers aiming to experimentally determine the crystal structure of this compound, the following is a standard protocol for single-crystal X-ray diffraction.

Data Collection

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for various experimental factors.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

While an experimentally determined crystal structure of this compound remains to be reported, this technical guide provides a robust, computationally derived model of its solid-state architecture. The predicted structure, characterized by strong intermolecular hydrogen bonding and the formation of carboxylic acid dimers, aligns well with the known crystal chemistry of similar compounds. The detailed experimental protocols provided herein offer a clear pathway for the future experimental elucidation and verification of this structure. This work serves as a foundational resource for researchers, enabling a deeper understanding of the solid-state properties of this compound and facilitating its application in advanced materials and pharmaceutical development.

References

-

Jia, C., Chen, S., & Yuan, W. (2008). 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2211. [Link]

-

Gao, X., & Fun, H.-K. (2008). 4-(2-Benzoylethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1399. [Link]

-

PubChem. (n.d.). 3-(4-Carboxyphenyl)propionic Acid. Retrieved January 4, 2026, from [Link]

-

Chemical-Suppliers. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

Sources

- 1. 3-(4-Carboxyphenyl)propionic Acid | C10H10O4 | CID 854054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 38628-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4-(2-Benzoylethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Carboxyethyl)benzoic Acid: A Key Bifunctional Linker in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, the rational design of molecules is paramount. Bifunctional linkers, the architectural cornerstones of many complex drug modalities, play a critical role in determining the efficacy, stability, and pharmacokinetic profile of targeted therapies. Among these crucial building blocks is 4-(2-carboxyethyl)benzoic acid (CAS No. 38628-51-2), a molecule whose structural rigidity and versatile chemical handles have made it an increasingly important component in the synthesis of sophisticated pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This guide provides a comprehensive technical overview of this compound, also known by its synonym 3-(4-carboxyphenyl)propanoic acid. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, outline robust analytical methodologies for its characterization, and explore its applications in drug discovery, supported by insights into its role as a PROTAC linker.

Core Properties and Identification

The unique structure of this compound, featuring a rigid benzene ring flanked by two distinct carboxylic acid moieties with different spacer lengths, is central to its utility. This arrangement allows for selective chemical modifications, enabling its directional incorporation into larger molecular constructs.

| Property | Value | Reference(s) |

| CAS Number | 38628-51-2 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(4-carboxyphenyl)propanoic acid, p-Carboxyhydrocinnamic acid | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 289-293 °C | [2] |

| Boiling Point | 406.1 °C at 760 mmHg | [2] |

| Density | 1.33 g/cm³ | [2] |

| SMILES | O=C(O)CCC1=CC=C(C(O)=O)C=C1 | [1][2] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and reliable method involves the Friedel-Crafts acylation of a substituted benzene, followed by reduction and hydrolysis. Below is a representative laboratory-scale protocol.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of a homologue.

Detailed Experimental Protocol: Synthesis from 4-Cyanobenzaldehyde

A plausible synthesis route starts from a commercially available precursor and involves a Knoevenagel condensation followed by reduction and hydrolysis.

Step 1: Knoevenagel Condensation

-

To a solution of 4-cyanobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine, add a catalytic amount of piperidine.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 3-(4-cyanophenyl)acrylic acid.

Step 2: Reduction of the Double Bond and Nitrile

-

The acrylic acid derivative can be selectively reduced at the double bond using a suitable catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Subsequent reduction of the nitrile to a carboxylic acid can be challenging but may be achieved under harsh hydrolytic conditions (strong acid or base at elevated temperatures). A more common route involves the hydrolysis of an intermediate ester.

Step 3: Purification by Recrystallization

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the range of 7.2-8.1 ppm), and two triplets for the ethyl chain protons (in the range of 2.6-3.0 ppm). The two carboxylic acid protons will appear as broad singlets at a downfield chemical shift (>12 ppm), which may be exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons of the carboxylic acids (typically >170 ppm), four signals for the aromatic carbons (in the 125-145 ppm range), and two signals for the aliphatic carbons of the ethyl chain (in the 25-35 ppm range).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present.[5]

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.[6]

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹, corresponding to the carbonyl stretching of the carboxylic acids.[6]

-

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.[6]

-

Aromatic C-H and C=C Stretches: Signals corresponding to the benzene ring will also be present.

-

Chromatographic Purity Assessment

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the synthesized compound.

Caption: General workflow for HPLC purity analysis.

Recommended HPLC Method:

-

Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should provide good separation of the target compound from potential starting materials and by-products.[7][8]

Applications in Drug Development

The primary utility of this compound in drug development is as a heterobifunctional linker.[1] Its two carboxylic acid groups have different steric and electronic environments, which can be exploited for sequential or selective reactions.

Role as a PROTAC Linker

PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to degrade specific disease-causing proteins.[9] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.[10]

This compound is an effective linker component in PROTAC synthesis.[11][12] One of its carboxylic acid groups can be used to attach to the target protein ligand, while the other can be coupled to the E3 ligase ligand, often through a polyethylene glycol (PEG) chain to enhance solubility and optimize the distance between the two binding partners. The rigid benzene ring provides a defined spatial orientation, which is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Caption: Role of the linker in PROTAC-mediated protein degradation.

Potential Use in Antibody-Drug Conjugates (ADCs)

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

-

Hazard Identification: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[2]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[1]

Conclusion

This compound is more than just a simple organic molecule; it is a key enabling tool in the design and synthesis of next-generation therapeutics. Its defined structure, bifunctional nature, and chemical stability make it an invaluable linker for constructing highly specific and potent drug candidates like PROTACs and ADCs. A thorough understanding of its properties, synthesis, and analytical characterization is essential for any researcher or drug development professional working at the forefront of medicinal chemistry. As the demand for targeted therapies continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase, solidifying its place in the modern drug discovery toolbox.

References

-

PubChem. (n.d.). 4-(2-Carboxyethenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ferguson, F. M., et al. (n.d.). 4-(2-Benzoylethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 38628-51-2. Retrieved from [Link]

-

Dolezal, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

- Google Patents. (n.d.). WO2018218004A1 - Linkers for antibody drug conjugates.

-

Stenutz. (n.d.). 3-(4-carboxyphenyl)propionic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 3-(4-Carboxyphenyl)propionic acid, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Carboxyphenyl)propionic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064.

-

Ciossani, G., et al. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Retrieved from [Link]

- Google Patents. (n.d.). WO2017031034A2 - Covalent linkers in antibody-drug conjugates and methods of making and using the same.

-

Kim, H. Y., et al. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 3-(4-Carboxyphenyl)propionic acid, 98% 5 g | Buy Online. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-TOLUIC ACID. Retrieved from [Link]

-

Sharma, S., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 38628-51-2 | this compound. Retrieved from [Link]

-

Reyes, L., et al. (2025). Journal of Chromatography B. Retrieved from [Link]

- Google Patents. (n.d.). WO2017089895A1 - Antibody-drug conjugates comprising branched linkers and methods related thereto.

- Google Patents. (n.d.). SELF-STABILIZING LINKER CONJUGATES - European Patent Office - EP 2850094 B1.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Uses of 3-(4-Methylphenyl)propanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-[4-(Carboxymethyl)-3-methylphenyl]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-TOLUYL-o-BENZOIC ACID. Retrieved from [Link]

-

Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PROTAC derivatization of natural products for target identification and drug discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

Sources

- 1. 38628-51-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS 38628-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 3-(4-Carboxyphenyl)propionic Acid | C10H10O4 | CID 854054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-CARBOXYPHENYL)PROPIONIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(4-Carboxyphenyl)propanoic acid 38628-51-2 | MCE [medchemexpress.cn]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 14. WO2017031034A2 - Covalent linkers in antibody-drug conjugates and methods of making and using the same - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of 4-(2-carboxyethyl)benzoic Acid

This guide provides a comprehensive technical overview of the spectroscopic data for 4-(2-carboxyethyl)benzoic acid, a molecule of interest in materials science and drug development.[1] Intended for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic signatures of this compound and the underlying principles for their interpretation.

Molecular Structure and its Spectroscopic Implications

This compound (also known as 3-(4-carboxyphenyl)propanoic acid) possesses a unique structure that dictates its spectroscopic properties. The molecule, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , features a para-substituted benzene ring, a propanoic acid side chain, and a benzoic acid moiety.[1][2] These distinct functional groups give rise to characteristic signals in various spectroscopic analyses.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, and the acidic protons of the two carboxyl groups. The integration of these signals will correspond to the number of protons in each chemical environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 2H | -COOH (x2) |

| ~8.0 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.4 | Doublet | 2H | Aromatic (ortho to -CH₂CH₂COOH) |

| ~3.0 | Triplet | 2H | -CH₂- (adjacent to aromatic ring) |

| ~2.7 | Triplet | 2H | -CH₂- (adjacent to -COOH) |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of two carboxyl groups and a substituted benzene ring, a total of 8 distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173 | -COOH (propanoic acid) |

| ~167 | -COOH (benzoic acid) |

| ~145 | Aromatic C (quaternary, attached to -CH₂CH₂COOH) |

| ~131 | Aromatic C (quaternary, attached to -COOH) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~129 | Aromatic CH (ortho to -CH₂CH₂COOH) |

| ~35 | -CH₂- (adjacent to aromatic ring) |

| ~30 | -CH₂- (adjacent to -COOH) |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the carboxylic acids and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| 1610, 1580, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1410 | Medium | O-H bend (in-plane, carboxylic acid) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

| ~850 | Strong | C-H bend (out-of-plane, para-disubstituted benzene) |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

For this compound (MW = 194.18), the molecular ion peak (M⁺) would be expected at m/z 194. Key fragmentation patterns would likely involve the loss of water (m/z 176), the carboxyl group (m/z 149), and cleavage of the ethyl chain.

Experimental Protocol: Acquiring Spectroscopic Data

The following provides a general methodology for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger sample quantity (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive spectroscopic profile of this compound, allowing for its unambiguous identification and characterization. The interpretation of these spectra, based on the fundamental principles of spectroscopy and comparison with data from related compounds, is essential for quality control in synthesis and for understanding the chemical properties of this versatile molecule.

References

-

PubChem. 3-(4-Carboxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

- Yong, G. et al. (2004). Synthesis and crystal structure of a new N-substituted β-alanine derivative: 4-[(2-carboxyethyl)amino]benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1098.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemical-Suppliers.com. This compound. [Link]

-

Stenutz, R. 3-(4-carboxyphenyl)propionic acid. Internet Spectra Database for Organic Compounds. [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

-

BCREC Publishing Group. Synthesis, Structural Characterization,DFT,Hirschfeld Surface and Catalytic Activity of a New Zn (II) Complex of 4-Acetylbenzoic Acid. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Theoretical Exploration of 4-(2-Carboxyethyl)benzoic Acid Derivatives

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges, escalating costs, and high attrition rates. The paradigm has shifted from serendipitous discovery to rational, predictive design. It is in this context that theoretical and computational studies have emerged as indispensable tools, providing a foundational understanding of molecular behavior and guiding the synthesis of novel drug candidates with enhanced efficacy and safety profiles.

This technical guide delves into the theoretical exploration of a particularly promising class of molecules: 4-(2-carboxyethyl)benzoic acid and its derivatives. This scaffold, with its inherent structural features, presents a versatile platform for the design of targeted therapies. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical methodologies that can be employed to unlock the full therapeutic potential of these compounds. We will navigate the intricacies of computational analysis, from elucidating molecular geometries to predicting biological activity, all while grounding our discussion in the principles of scientific integrity and experimental validation.

Section 1: The this compound Scaffold: A Molecule of Interest

This compound, also known as 3-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid featuring a benzene ring substituted with a carboxy group and a 2-carboxyethyl group. This unique arrangement of a rigid aromatic core and a flexible aliphatic chain terminating in a second carboxyl group provides a rich tapestry of potential intermolecular interactions, making it an attractive starting point for the design of enzyme inhibitors and other targeted therapeutics.[1]

The dihedral nature of the molecule allows for a range of conformational possibilities, influencing its ability to fit into specific binding pockets of biological targets.[2] Understanding and predicting these conformational preferences is a cornerstone of the theoretical studies discussed herein.

Section 2: The Theoretical Toolkit: Methodologies for In-Depth Analysis

The theoretical investigation of this compound derivatives hinges on a suite of computational chemistry techniques. These methods allow us to probe the molecule's structure, electronics, and reactivity with a high degree of precision.

Density Functional Theory (DFT) for Foundational Insights

Density Functional Theory (DFT) has become a workhorse in quantum chemistry for its balance of accuracy and computational efficiency. It allows for the determination of the electronic structure of molecules, providing a wealth of information about their properties.

Core Principles of DFT Application:

DFT calculations are employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. This is crucial for understanding how a molecule will interact with its biological target. Furthermore, DFT can be used to calculate a range of molecular properties that are critical for drug design:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between them provides insights into the molecule's stability and its potential to participate in chemical reactions.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding.[1]

-

Vibrational Frequencies: Calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the structure of synthesized derivatives.[4]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

Here, we outline a typical workflow for performing DFT calculations on a this compound derivative:

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of the derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.

-

-

DFT Geometry Optimization:

-

Select a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.[4]

-

Perform a full geometry optimization without any constraints. This will yield the lowest energy conformation of the molecule.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Calculation of Molecular Properties:

-

From the optimized geometry, calculate the HOMO and LUMO energies, generate the MEP map, and compute the theoretical vibrational spectra.

-

Causality in Method Selection: The choice of the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is deliberate. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often improves the accuracy for many molecular properties compared to pure DFT functionals. The inclusion of diffuse (++) and polarization (d,p) functions in the basis set is critical for accurately describing the electron distribution, especially for molecules with heteroatoms and potential for hydrogen bonding, as is the case with our target scaffold.

Molecular Docking: Simulating the "Handshake" with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6] This method is instrumental in identifying potential drug candidates and elucidating their mechanism of action at the molecular level.

The Molecular Docking Workflow:

The process of molecular docking can be broken down into several key steps:

-

Preparation of the Receptor and Ligand:

-

The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).[6] Water molecules and other non-essential molecules are usually removed, and hydrogen atoms are added.

-

The 3D structure of the this compound derivative (the ligand) is generated and optimized using methods like DFT, as described previously.

-

-

Defining the Binding Site:

-